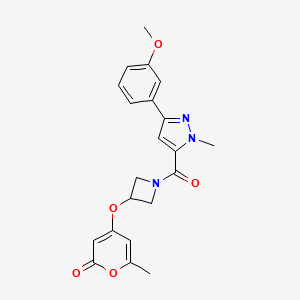
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with a unique structure, comprising various functional groups including a pyrazole ring, an azetidine ring, and a pyran-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the pyrazole ring: : React 3-methoxyphenylhydrazine with acetylacetone under reflux to obtain 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.
Azetidine ring construction: : Subject 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole to a reaction with β-chloroacrylic acid under basic conditions, yielding 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-ol.
Etherification: : Couple 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-ol with 6-methyl-2H-pyran-2-one using a suitable coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) to form the target compound.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes involves optimizing reaction conditions to maximize yield and purity. This might include:
Optimizing reagent ratios: : Using stoichiometric amounts to ensure complete reactions.
Temperature and time management: : Carefully controlling the reaction conditions to avoid by-product formation.
Purification techniques: : Employing advanced purification methods such as column chromatography, recrystallization, or HPLC (High-Performance Liquid Chromatography) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound can undergo various chemical transformations, including:
Oxidation: : Transforming the methoxy group into a hydroxy group under specific oxidizing conditions.
Reduction: : Reducing the carbonyl group in the pyrazole ring to an alcohol using reducing agents like sodium borohydride.
Substitution: : Replacing the methoxy group with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like hydroxylamine or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of 4-((1-(3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.
Reduction: : Formation of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-ol.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
In Chemistry
The compound is of interest for its potential as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, enabling the synthesis of complex molecules.
In Biology
In biological research, the compound is investigated for its potential activity against specific molecular targets. Its structural components suggest potential interactions with enzymes and receptors, making it a candidate for drug development.
In Medicine
The compound's biological activity extends to potential therapeutic applications. Researchers are exploring its efficacy in treating diseases, particularly those involving inflammation or microbial infection.
In Industry
The compound finds applications in the industrial sector as a potential precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action includes:
Molecular Targets: : Binding to enzymes or receptors involved in biochemical pathways.
Pathways Involved: : Modulating signal transduction pathways, influencing cellular processes like metabolism, cell division, or immune responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole: : A precursor in the synthesis of the target compound, shares the pyrazole moiety.
6-Methyl-2H-pyran-2-one: : Another precursor, contributing the pyran-2-one moiety.
4-((1-(3-phenyl-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: : A structurally similar compound lacking the methoxy group.
Highlighting Uniqueness
Got any questions? Happy to help with that next!
Propiedades
IUPAC Name |
4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-7-16(9-20(25)28-13)29-17-11-24(12-17)21(26)19-10-18(22-23(19)2)14-5-4-6-15(8-14)27-3/h4-10,17H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZUNWDKYPDTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide](/img/structure/B2746229.png)


![1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2746233.png)

![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2746236.png)

![propyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2746240.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2746243.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol](/img/structure/B2746245.png)
![4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2746248.png)
